N',4-dihydroxy-3-nitrobenzenecarboximidamide
Description
Properties
IUPAC Name |
N',4-dihydroxy-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXSOHHXZWEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-3-nitrobenzenecarboximidamide typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the hydroxy and carboximidamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Carboximidamide Formation:
Industrial Production Methods
Industrial production methods for N’,4-dihydroxy-3-nitrobenzenecarboximidamide are typically scaled-up versions of laboratory synthesis methods. These methods involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N’,4-dihydroxy-3-aminobenzenecarboximidamide .
Scientific Research Applications
N’,4-dihydroxy-3-nitrobenzenecarboximidamide has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Biological Studies: Used in studies to understand its effects on biological systems and its potential as a biochemical marker.
Mechanism of Action
The mechanism of action of N’,4-dihydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N’,4-dihydroxy-3-aminobenzenecarboximidamide: Similar structure but with an amino group instead of a nitro group.
N’,4-dihydroxybenzenecarboximidamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
N’,4-dihydroxy-3-nitrobenzenecarboximidamide is unique due to the presence of both hydroxy and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications .
Biological Activity
N',4-Dihydroxy-3-nitrobenzenecarboximidamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring with hydroxyl and nitro substituents, contributing to its reactivity and biological activity. The presence of the carboximidamide group enhances its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives of similar structures have been shown to scavenge DPPH radicals effectively, outperforming well-known antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 79.62 | 1.37 times higher |
| Compound B | 78.67 | 1.35 times higher |
| Ascorbic Acid | 58.2 | - |
Anticancer Activity
Studies have demonstrated that this compound and its analogs possess anticancer properties. In vitro tests against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), reveal that these compounds exhibit cytotoxic effects, particularly against U-87 cells .
The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Compound Effectiveness |
|---|---|---|
| U-87 | <10 | High |
| MDA-MB-231 | >30 | Moderate |
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation and oxidative stress pathways. The compound's ability to form covalent bonds with nucleophilic sites on proteins allows it to modulate enzyme activity effectively .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Antioxidant Efficacy : A study focused on the antioxidant activity of various nitro-substituted phenolic compounds demonstrated that those with hydroxyl groups exhibited enhanced radical scavenging capabilities, suggesting a potential application in preventing oxidative stress-related diseases .
- Cancer Treatment : Clinical trials utilizing derivatives of this compound in combination therapies showed promising results in reducing tumor growth in preclinical models of glioblastoma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
